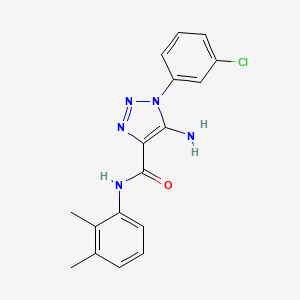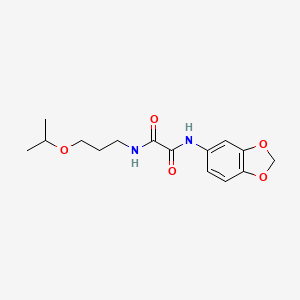![molecular formula C20H24O4 B5173586 3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde](/img/structure/B5173586.png)
3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is commonly referred to as "TMPB" and is used in various scientific research applications.
Wirkmechanismus
TMPB exerts its inhibitory effect on enzymes by binding to their active sites and preventing substrate binding. It has been shown to be a non-competitive inhibitor of PKC and a mixed inhibitor of PLA2. The exact mechanism of inhibition of COX by TMPB is not fully understood.
Biochemical and Physiological Effects:
TMPB has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce pain perception in animal models. TMPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMPB in lab experiments is its potency and specificity as an enzyme inhibitor. It allows researchers to study the function of specific enzymes and their involvement in various cellular processes. However, one limitation of using TMPB is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are required to ensure its safety in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving TMPB. One area of interest is its potential therapeutic use in the treatment of inflammatory and pain disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a tool to study the function of other enzymes and proteins in various cellular processes. Finally, the development of more potent and specific inhibitors based on the structure of TMPB is an area of ongoing research.
Synthesemethoden
TMPB can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylphenol with 3-chloropropyl bromide, followed by the reaction of the resulting compound with 3-hydroxy-4-methoxybenzaldehyde. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
TMPB has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C (PKC), phospholipase A2 (PLA2), and cyclooxygenase (COX). These enzymes play important roles in various cellular processes, including signal transduction, inflammation, and pain perception.
Eigenschaften
IUPAC Name |
3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14-6-7-15(2)20(16(14)3)24-11-5-10-23-18-9-8-17(13-21)12-19(18)22-4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYABAKWMKAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5173513.png)
![6-ethyl-6-methyl-2-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5173516.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5173529.png)
![2-methyl-1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5173557.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B5173558.png)
![2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5173565.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5173578.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5173587.png)

![7-[2-(4-biphenylyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5173589.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B5173594.png)